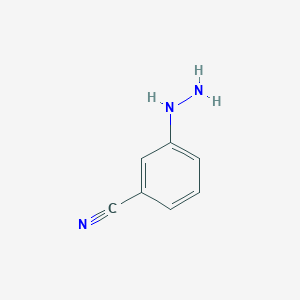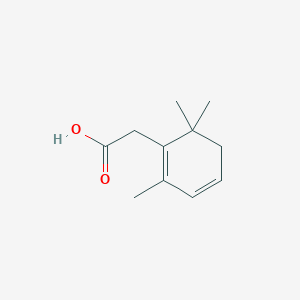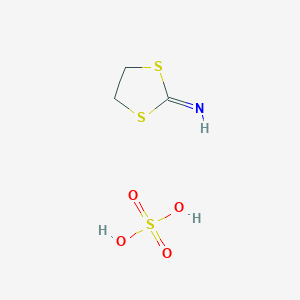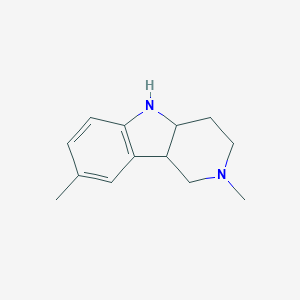![molecular formula C4H8B2S4 B102774 [1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro- CAS No. 19167-79-4](/img/structure/B102774.png)
[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro- is a chemical compound that has been extensively studied for its potential applications in various fields. It is a heterocyclic compound that consists of two boron atoms, two sulfur atoms, and four carbon atoms.
Mechanism Of Action
The mechanism of action of [1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro- is not fully understood. However, it is believed that the compound acts as a charge carrier in organic semiconductors by facilitating the movement of electrons through the material.
Biochemical And Physiological Effects
There is currently no research available on the biochemical and physiological effects of [1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro-. As a result, it is important to exercise caution when handling the compound and to follow proper safety protocols.
Advantages And Limitations For Lab Experiments
One of the main advantages of [1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro- is its high electron mobility, which makes it a promising candidate for use in organic electronics. However, the compound is also highly reactive and can be difficult to handle, which can pose challenges in lab experiments.
Future Directions
There are several potential future directions for research on [1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro-. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the exploration of the compound's potential applications in other fields such as energy storage and catalysis. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential biochemical and physiological effects.
Synthesis Methods
The synthesis of [1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro- can be achieved through various methods. One of the most common methods is the reaction of 1,2-dithiolene with boron trichloride in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 1,2-dithiolene with boron tribromide in the presence of a Lewis acid catalyst. The synthesized compound can then be purified through various techniques such as column chromatography or recrystallization.
Scientific Research Applications
[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro- has been extensively studied for its potential applications in various fields such as organic electronics, optoelectronics, and materials science. It has been used as a building block for the synthesis of various organic semiconductors and has shown promising results in the development of organic field-effect transistors and organic light-emitting diodes.
properties
CAS RN |
19167-79-4 |
|---|---|
Product Name |
[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro- |
Molecular Formula |
C4H8B2S4 |
Molecular Weight |
206 g/mol |
IUPAC Name |
2,3,7,8-tetrahydro-[1,4,2,3]dithiadiborinino[2,3-b][1,4,2,3]dithiadiborinine |
InChI |
InChI=1S/C4H8B2S4/c1-2-8-6-5(7-1)9-3-4-10-6/h1-4H2 |
InChI Key |
MSJHXPBZWHQHIR-UHFFFAOYSA-N |
SMILES |
B12B(SCCS1)SCCS2 |
Canonical SMILES |
B12B(SCCS1)SCCS2 |
synonyms |
Tetrahydro[1,4,2,3]dithiadiborino[2,3-b][1,4,2,3]dithiadiborin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




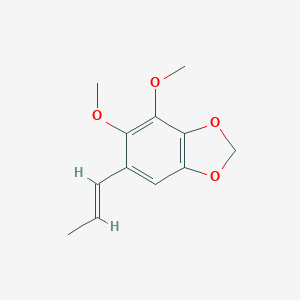

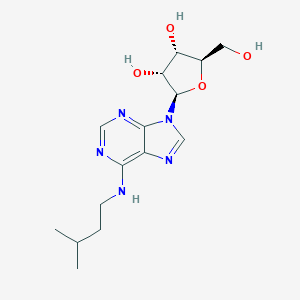
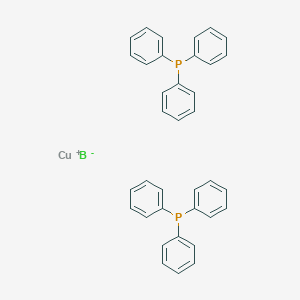
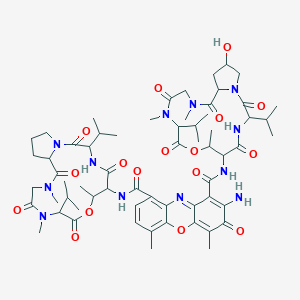
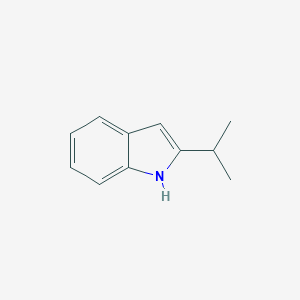
![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B102704.png)
